An In-depth Technical Guide to the Synthesis and Properties of 4-Methoxyphenylacetic Anhydride
An In-depth Technical Guide to the Synthesis and Properties of 4-Methoxyphenylacetic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of 4-Methoxyphenylacetic Anhydride in Modern Synthesis
4-Methoxyphenylacetic anhydride (CAS No. 3951-10-8) is a symmetrical anhydride derived from 4-methoxyphenylacetic acid. As a stable, solid reagent, it serves as a crucial intermediate in advanced organic synthesis. Its primary function is to act as an efficient acylating agent, enabling the introduction of the 4-methoxyphenylacetyl moiety into a variety of molecules.[1] This functional group is a key structural component in numerous pharmaceuticals, fine chemicals, and bioactive compounds, making the anhydride a valuable tool for researchers in drug discovery and process development.[1] This guide provides a comprehensive overview of its synthesis, underlying chemical principles, physicochemical properties, and practical applications, grounded in established scientific protocols.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is fundamental to its effective and safe use in a laboratory setting.
Key Properties
Quantitative data for 4-Methoxyphenylacetic Anhydride and its precursor acid are summarized below for easy reference.
| Property | 4-Methoxyphenylacetic Anhydride | 4-Methoxyphenylacetic Acid (Precursor) |
| CAS Number | 3951-10-8[2] | 104-01-8[3] |
| Molecular Formula | C₁₈H₁₈O₅[2] | C₉H₁₀O₃[3] |
| Molecular Weight | 314.34 g/mol [2] | 166.17 g/mol [3] |
| Appearance | White to light yellow crystalline powder[4] | Pale yellow or off-white flakes/crystalline powder[3] |
| Melting Point | 75-78 °C[4] | 84-87 °C[5][6] |
| Boiling Point | Not available | 138-140 °C @ 3 mmHg[5][6] |
| Solubility | Reacts with water | 6 g/L in water (20 °C)[6] |
| Storage | Store at room temperature under dry, inert gas. Moisture sensitive.[1][4] | Store below +30°C.[3] |
Safety and Handling
4-Methoxyphenylacetic anhydride is classified as a skin irritant. Standard laboratory safety protocols, including the use of protective gloves and safety glasses, should be followed. As it is moisture-sensitive, handling should be performed under dry conditions, and storage in a desiccator or under an inert atmosphere is recommended to prevent hydrolysis back to the carboxylic acid.[4]
The precursor, 4-methoxyphenylacetic acid, is harmful if swallowed and causes serious eye damage.[3] All handling should occur in a well-ventilated area.
Synthesis of 4-Methoxyphenylacetic Anhydride
The most common and direct laboratory-scale synthesis of 4-methoxyphenylacetic anhydride involves the dehydration of its parent carboxylic acid, 4-methoxyphenylacetic acid. Several methods can achieve this transformation, with the use of acetic anhydride being a well-established procedure.
Method 1: Dehydration using Acetic Anhydride and Pyridine
This method utilizes acetic anhydride as a dehydrating agent in a reaction catalyzed by pyridine. The process is a classic example of nucleophilic acyl substitution.
Reaction Scheme:
Caption: Workflow for anhydride synthesis via dehydration.
Causality and Mechanistic Insights: The synthesis proceeds through the formation of a mixed anhydride intermediate.
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Activation: Acetic anhydride reacts with 4-methoxyphenylacetic acid to form a mixed anhydride: 4-methoxyphenylacetyl acetyl anhydride. This is the rate-limiting step.
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Nucleophilic Attack: A second molecule of 4-methoxyphenylacetic acid, deprotonated by the base catalyst (pyridine), acts as a nucleophile. It attacks the more electrophilic carbonyl carbon of the 4-methoxyphenylacetyl group on the mixed anhydride.
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Elimination: The acetyl group is eliminated as an acetate anion (a good leaving group), which is subsequently protonated to form acetic acid. This step drives the reaction forward, resulting in the formation of the symmetrical 4-methoxyphenylacetic anhydride.
Pyridine serves as a nucleophilic catalyst and a base. It facilitates the deprotonation of the carboxylic acid, increasing its nucleophilicity, and can also activate the anhydrides towards nucleophilic attack.
Detailed Experimental Protocol: Adapted from a procedure for a related synthesis.[7]
-
Setup: In a 1000 mL round-bottom flask equipped with a reflux condenser and a drying tube, combine 100 g of 4-methoxyphenylacetic acid, 600 mL of acetic anhydride, and 100 mL of dry pyridine.
-
Reaction: With magnetic stirring, heat the mixture to reflux and maintain for 18 hours.
-
Workup:
-
Allow the mixture to cool to room temperature.
-
Set up for distillation and carefully distill off the excess acetic anhydride, pyridine, and the acetic acid byproduct.
-
Caution: Add the cooled, viscous residue slowly to 500 mL of cold water with vigorous stirring. This will hydrolyze any remaining acetic anhydride. 4-Methoxyphenylacetic anhydride, being a solid, will precipitate.
-
Stir the aqueous slurry for 30 minutes to ensure complete hydrolysis of any mixed anhydride.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
To remove any unreacted 4-methoxyphenylacetic acid, the crude product can be dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with a cold, dilute aqueous sodium bicarbonate solution. The acid will react to form a water-soluble salt, while the anhydride remains in the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified 4-methoxyphenylacetic anhydride. The product can be further purified by recrystallization if necessary.
-
Alternative Synthesis Strategies
While the acetic anhydride method is common, other reagents can be employed for the dehydration of carboxylic acids, each with specific advantages.[4]
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Using Thionyl Chloride (SOCl₂): The carboxylic acid can first be converted to its more reactive acid chloride derivative using thionyl chloride. The resulting 4-methoxyphenylacetyl chloride is then reacted with a stoichiometric amount of sodium 4-methoxyphenylacetate (the sodium salt of the starting acid) to form the anhydride.
-
Using Dicyclohexylcarbodiimide (DCC): DCC is a powerful dehydrating agent that can directly couple two molecules of a carboxylic acid.[8] The reaction forms the anhydride and dicyclohexylurea (DCU) as an insoluble byproduct, which is easily removed by filtration.
Spectroscopic Characterization
Verification of the final product's identity and purity is paramount. Although a publicly available, peer-reviewed spectrum for 4-methoxyphenylacetic anhydride is not readily found, data from suppliers confirms its structure via NMR.[4] Based on the known spectra of its precursor and general principles of spectroscopy, the following characteristics are expected.
Infrared (IR) Spectroscopy
The most telling feature in the IR spectrum of an acid anhydride is the presence of two carbonyl (C=O) stretching bands resulting from symmetric and asymmetric stretching modes.[9]
-
Expected Peaks:
-
~1810 cm⁻¹: Asymmetric C=O stretch (typically higher frequency and more intense for non-cyclic anhydrides).
-
~1750 cm⁻¹: Symmetric C=O stretch.
-
~1250-1050 cm⁻¹: A strong C-O-C stretching band.
-
~2800-3000 cm⁻¹: C-H stretching from the aromatic and methylene groups.
-
~1610, 1510 cm⁻¹: C=C stretching from the aromatic ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.
-
Expected Chemical Shifts (δ) in CDCl₃:
-
~7.2 ppm (d, 4H): Protons on the aromatic ring ortho to the CH₂ group.
-
~6.9 ppm (d, 4H): Protons on the aromatic ring ortho to the OCH₃ group.
-
~3.8 ppm (s, 6H): Protons of the two equivalent methoxy (OCH₃) groups.
-
~3.7 ppm (s, 4H): Protons of the two equivalent methylene (CH₂) groups.
-
¹³C NMR: The carbon spectrum will show distinct signals for each unique carbon environment.
-
Expected Chemical Shifts (δ) in CDCl₃:
-
~165-170 ppm: Carbonyl carbon (C=O).
-
~159 ppm: Aromatic carbon attached to the OCH₃ group.
-
~130 ppm: Aromatic carbons ortho to the CH₂ group.
-
~126 ppm: Aromatic carbon attached to the CH₂ group.
-
~114 ppm: Aromatic carbons ortho to the OCH₃ group.
-
~55 ppm: Methoxy carbon (OCH₃).
-
~40 ppm: Methylene carbon (CH₂).
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Applications in Pharmaceutical and Chemical Synthesis
4-Methoxyphenylacetic anhydride is a specialized reagent primarily used when direct acylation with the corresponding acid or acid chloride is problematic. Its solid nature and moderate reactivity make it easier to handle than the corresponding acid chloride.
Core Reactivity: Acylation Agent The anhydride serves as an excellent electrophile for introducing the 4-methoxyphenylacetyl group onto nucleophiles such as alcohols, amines, and phenols.[1] This reaction is fundamental in building more complex molecular architectures.
Example Reaction: Ester Synthesis
Sources
- 1. 4-Methoxyphenylacetic Anhydride [myskinrecipes.com]
- 2. scbt.com [scbt.com]
- 3. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Methoxyphenylacetic Anhydride | 3951-10-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 4-Methoxyphenylacetic acid [himedialabs.com]
- 6. hmdb.ca [hmdb.ca]
- 7. Synthesis of p-Methoxyphenylacetone [erowid.org]
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